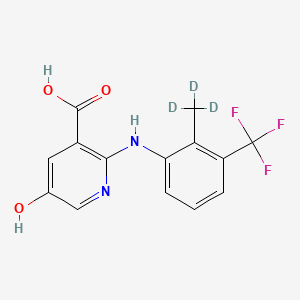

5-Hydroxy Flunixin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H11F3N2O3 |

|---|---|

Molecular Weight |

315.26 g/mol |

IUPAC Name |

5-hydroxy-2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22)/i1D3 |

InChI Key |

JSXNJGKWSWRIGA-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F |

Canonical SMILES |

CC1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Isotopic Labeling of 5-Hydroxy Flunixin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 5-Hydroxy Flunixin-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the non-steroidal anti-inflammatory drug (NSAID), Flunixin. This document outlines a feasible synthetic pathway, detailed experimental protocols, and methods for analytical characterization.

Introduction

5-Hydroxy Flunixin is the principal metabolite of Flunixin, a potent cyclooxygenase inhibitor used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of the analyte in biological matrices by mass spectrometry. The deuterium-labeled compound exhibits a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties.

This guide details a proposed synthetic route involving the preparation of a deuterated aniline precursor followed by an Ullmann condensation to construct the final molecule.

Synthetic Pathway

The synthesis of this compound can be conceptually divided into two key stages:

-

Isotopic Labeling of the Aniline Precursor: Introduction of three deuterium atoms onto the methyl group of 2-methyl-3-(trifluoromethyl)aniline.

-

Ullmann Condensation: Coupling of the deuterated aniline with a suitable 5-hydroxynicotinic acid derivative to form the final product.

The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations. Optimization may be required to achieve desired yields and purity.

Synthesis of 2-(Methyl-d3)-3-(trifluoromethyl)aniline

A microwave-assisted iodine-deuterium (I/D) exchange reaction using D₂O as the deuterium source is a rapid and efficient method for deuterating anilines.[3] Alternatively, direct H/D exchange can be achieved using a catalyst such as palladium on carbon with D₂O.[4][5]

Materials:

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 | C₈H₈F₃N | 175.15 |

| Deuterium Oxide (D₂O) | 7789-20-0 | D₂O | 20.03 |

| Palladium on Carbon (10%) | 7440-05-3 | Pd/C | - |

| Aluminum powder | 7429-90-5 | Al | 26.98 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Procedure:

-

To a microwave-safe reaction vessel, add 2-methyl-3-(trifluoromethyl)aniline (1.0 mmol), 10% Pd/C (5 mol%), and aluminum powder (0.2 mmol).

-

Add deuterium oxide (D₂O, 5 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes). Reaction progress can be monitored by GC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter to remove the catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(methyl-d3)-3-(trifluoromethyl)aniline.

Expected Yield and Isotopic Purity:

| Product | Expected Yield (%) | Expected Isotopic Purity (%D) |

| 2-(Methyl-d3)-3-(trifluoromethyl)aniline | 70-85 | >98 |

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction suitable for the formation of the C-N bond in this compound.[6][7][8]

Materials:

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(Methyl-d3)-3-(trifluoromethyl)aniline | - | C₈H₅D₃F₃N | 178.17 |

| 2-Chloro-5-hydroxynicotinic acid | 42959-40-0 | C₆H₄ClNO₃ | 173.55 |

| Copper(I) Iodide (CuI) | 7681-65-4 | CuI | 190.45 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |

Procedure:

-

In a round-bottom flask, combine 2-(methyl-d3)-3-(trifluoromethyl)aniline (1.0 mmol), 2-chloro-5-hydroxynicotinic acid (1.2 mmol), copper(I) iodide (10 mol%), and potassium carbonate (2.0 mmol).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Expected Quantitative Data:

| Product | Expected Yield (%) |

| This compound | 60-75 |

Analytical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and determining the isotopic purity of the final product.[9][10][11][12]

Expected Mass Spectrometry Data:

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 5-Hydroxy Flunixin | C₁₄H₁₁F₃N₂O₃ | 312.0722 |

| This compound | C₁₄H₈D₃F₃N₂O₃ | 315.0909 |

The isotopic distribution pattern in the mass spectrum will provide a quantitative measure of the deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons will be absent or significantly reduced in intensity compared to the non-labeled analog.

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a logical progression from starting materials to the final product, as illustrated in the following diagram.

Caption: Logical relationship of reactants to the final product.

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The proposed two-stage synthesis, involving the deuteration of the aniline precursor followed by an Ullmann condensation, offers a viable route to this important analytical standard. The experimental protocols and analytical methods described herein will aid researchers and drug development professionals in the preparation and characterization of this and other deuterated compounds for use in metabolic and pharmacokinetic research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Hydroxyflunixin VETRANAL , analytical standard 75369-61-8 [sigmaaldrich.com]

- 3. rroij.com [rroij.com]

- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

5-Hydroxy Flunixin-d3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy Flunixin-d3, a deuterated analog of the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) flunixin. This internal standard is crucial for accurate quantification in metabolic studies and residue analysis.

Certificate of Analysis - Representative Data

The following table summarizes typical quantitative data for a batch of this compound.

| Test | Specification | Result |

| Identity | ||

| ¹H-NMR | Conforms to structure | Conforms |

| Mass Spectrum | Conforms to structure | Conforms |

| Purity | ||

| Chromatographic Purity (HPLC) | >98% | 99.5% |

| Deuterated Incorporation | >99% | >99% |

| Physical Properties | ||

| Appearance | White to off-white solid | Off-white solid |

| Molecular Formula | C₁₄H₈D₃F₃N₂O₃ | C₁₄H₈D₃F₃N₂O₃ |

| Molecular Weight | 315.26 g/mol | 315.26 g/mol |

| Solubility | ||

| Solubility in Methanol | Soluble | Soluble |

Metabolic Pathway of Flunixin

Flunixin is metabolized in vivo primarily to 5-Hydroxy Flunixin. This biotransformation is catalyzed by cytochrome P450 enzymes in the liver.[1] The introduction of a deuterium label (d3) in the 5-Hydroxy Flunixin molecule does not alter its chemical behavior but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification.

Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Experimental Protocols

The accurate quantification of 5-Hydroxy Flunixin, often in complex biological matrices, necessitates robust analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique.[2][3]

Sample Preparation Workflow

A generic workflow for the extraction of 5-Hydroxy Flunixin from a biological matrix (e.g., milk, plasma) is outlined below.

Caption: Workflow for sample preparation prior to LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of 5-Hydroxy Flunixin in a prepared sample using this compound as an internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

5-Hydroxy Flunixin: Precursor Ion (m/z) -> Product Ion (m/z)

-

This compound: Precursor Ion (m/z) -> Product Ion (m/z)

-

-

Collision Energy: Optimized for each transition.

Data Analysis: The concentration of 5-Hydroxy Flunixin is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

This technical guide provides a foundational understanding of this compound for research and drug development applications. For specific applications, optimization of the described protocols is recommended.

References

- 1. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of Cytochrome P450 in the Metabolic Formation of 5-Hydroxy Flunixin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is extensively used in veterinary medicine. Its primary metabolic pathway involves hydroxylation to form 5-Hydroxy Flunixin, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth overview of the specific CYP isozymes responsible for this biotransformation across various species, details the experimental protocols used to elucidate this metabolic pathway, and presents quantitative data on enzyme kinetics where available. Visual diagrams of the metabolic pathway, experimental workflows, and relevant signaling pathways are included to facilitate a comprehensive understanding of the critical role of cytochrome P450 in the formation of 5-Hydroxy Flunixin.

Introduction

Flunixin is a non-selective cyclooxygenase (COX) inhibitor widely employed for its analgesic, anti-inflammatory, and anti-pyretic properties in livestock and horses.[1] The efficacy and potential for drug-drug interactions of flunixin are significantly influenced by its metabolism. The principal metabolite, 5-Hydroxy Flunixin, is formed through aromatic hydroxylation.[2] Understanding the enzymatic basis of this metabolic conversion is crucial for predicting drug clearance, potential toxicity, and inter-individual or inter-species variability in drug response. The cytochrome P450 (CYP) enzymes, a diverse group of heme-containing monooxygenases, are the primary catalysts of this reaction. This guide focuses on the specific CYP isozymes involved and the methodologies used to characterize their roles.

Cytochrome P450 Isozymes in 5-Hydroxy Flunixin Formation

The formation of 5-Hydroxy Flunixin is primarily mediated by the cytochrome P450 system in the liver.[2][3] However, the specific isozymes responsible can vary between animal species.

In Horses:

-

Members of the CYP1A and CYP3A families have been identified as the major contributors to the 5-hydroxylation of flunixin.[2][4]

-

Specifically, CYP1A1 and CYP3A93 have been shown to catalyze this reaction.[2][4]

-

Interestingly, the equine orthologue of human CYP2C9, CYP2C92 , does not appear to play a significant role in flunixin metabolism in horses, which is noteworthy as CYP2C9 is a major enzyme in the metabolism of many other NSAIDs in humans.[2][5]

In Swine:

-

Studies in pigs have implicated CYP1A1 and CYP2E1 in the biotransformation of flunixin to its 5-hydroxy metabolite.[2]

In Cattle:

-

A direct correlation between general CYP450 activity and the formation of 5-Hydroxy Flunixin has been established, confirming the central role of this enzyme superfamily.[2][3] While specific isozymes have not been as extensively characterized as in horses, flunixin has been shown to have the potential to inhibit certain bovine hepatic CYP450 isoforms in vivo.[6]

Metabolic Pathway of Flunixin

Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin by Cytochrome P450 enzymes.

Quantitative Data on Enzyme Kinetics

The metabolism of flunixin by certain CYP isozymes exhibits complex kinetics, suggesting intricate enzyme-substrate interactions.

| CYP Isozyme (Species) | Kinetic Profile | Vmax | Km | Notes | Reference |

| CYP1A1 (Equine) | Biphasic kinetics | Not reported | Not reported | Suggests multiple substrate binding sites. | [2][4] |

| CYP3A93 (Equine) | Biphasic kinetics | Not reported | Not reported | Suggests multiple substrate binding sites. | [2][4] |

| Equine Liver Microsomes | Substrate inhibition | Not reported | Not reported | A decrease in metabolite production was observed at higher flunixin concentrations. | [2] |

Note: Specific Vmax and Km values for the 5-hydroxylation of flunixin by individual CYP isozymes are not extensively reported in the currently available literature.

Experimental Protocols

The identification and characterization of the CYP isozymes involved in flunixin metabolism rely on a series of established in vitro experimental protocols.

Typical Experimental Workflow

Caption: Workflow for identifying and characterizing CYPs in Flunixin metabolism.

Incubation with Liver Microsomes

This initial step determines if the metabolism is CYP-mediated and characterizes the overall kinetics.

-

Objective: To measure the formation of 5-Hydroxy Flunixin from flunixin in a complex enzyme environment and to determine the kinetic profile.

-

Materials:

-

Pooled liver microsomes from the target species (e.g., equine, bovine, porcine).

-

Flunixin meglumine.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Potassium phosphate buffer (pH 7.4).

-

5-Hydroxy Flunixin standard.

-

-

Procedure:

-

Prepare incubation mixtures containing liver microsomes, potassium phosphate buffer, and varying concentrations of flunixin.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specified time at 37°C with shaking.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for 5-Hydroxy Flunixin content using LC-MS/MS.[2][3]

-

Incubation with Recombinant CYP Isozymes

This protocol identifies the specific CYP isozymes capable of metabolizing flunixin.

-

Objective: To screen a panel of individual, cDNA-expressed CYP isozymes for their ability to produce 5-Hydroxy Flunixin.

-

Materials:

-

Commercially available recombinant human or species-specific CYP isozymes co-expressed with NADPH-cytochrome P450 reductase.

-

Flunixin meglumine.

-

NADPH regenerating system.

-

Potassium phosphate buffer (pH 7.4).

-

-

Procedure:

-

Follow a similar incubation procedure as with liver microsomes, but replace the microsomes with individual recombinant CYP isozymes.[2][4]

-

Include a control incubation without the CYP enzyme to check for non-enzymatic degradation.

-

Analyze the formation of 5-Hydroxy Flunixin to identify the catalytically active isozymes.

-

CYP Inhibition Assays

These assays confirm the involvement of specific CYP families or isozymes identified in the screening steps.

-

Objective: To determine the effect of known, specific CYP inhibitors on the rate of 5-Hydroxy Flunixin formation in liver microsomes.

-

Materials:

-

Liver microsomes.

-

Flunixin meglumine.

-

NADPH regenerating system.

-

Potassium phosphate buffer (pH 7.4).

-

Specific CYP inhibitors (e.g., ketoconazole for CYP3A, alpha-naphthoflavone for CYP1A).[2]

-

-

Procedure:

-

Pre-incubate the liver microsomes with a specific inhibitor at a known concentration.

-

Add flunixin and the NADPH regenerating system to initiate the reaction.

-

Follow the standard incubation and analysis procedure.

-

A significant decrease in the formation of 5-Hydroxy Flunixin in the presence of a specific inhibitor confirms the involvement of that CYP isozyme or family.[2]

-

Regulation of Key Cytochrome P450 Isozymes

The expression of CYP enzymes is tightly regulated by various nuclear receptors, which can be activated by xenobiotics, including drugs. This regulation can lead to drug-drug interactions.

Signaling Pathway for CYP1A1 and CYP3A Induction

Caption: Simplified signaling pathways for the induction of CYP1A1 and CYP3A gene expression.

-

CYP1A1: The expression of CYP1A1 is primarily regulated by the Aryl Hydrocarbon Receptor (AHR). Upon binding of an inducer (e.g., polycyclic aromatic hydrocarbons), the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, leading to increased transcription.

-

CYP3A: The induction of CYP3A genes is mainly mediated by the Pregnane X Receptor (PXR). Ligand activation of PXR leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to response elements in the promoter of CYP3A genes, enhancing their expression.

Conclusion

The 5-hydroxylation of flunixin is a critical metabolic step predominantly catalyzed by cytochrome P450 enzymes. In horses, CYP1A1 and CYP3A93 are the key players, while in swine, CYP1A1 and CYP2E1 are involved. The kinetic profiles for some of these enzymes are complex, suggesting multiple binding sites or substrate inhibition. The experimental protocols outlined in this guide provide a robust framework for identifying and characterizing the specific CYP isozymes involved in the metabolism of flunixin and other xenobiotics. A thorough understanding of these metabolic pathways and their regulation is essential for optimizing the therapeutic use of flunixin and minimizing the risk of adverse drug interactions in veterinary species. Further research is warranted to determine the specific kinetic parameters for the individual CYP isozymes involved and to fully elucidate the clinical implications of their differential expression and regulation.

References

- 1. Effect of flunixin meglumine on prostaglandin F2 alpha synthesis and metabolism in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro subcellular characterization of flunixin liver metabolism in heifers, steers, and cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Inhibition of Bovine Hepatic Cytochrome P450 by 43 Commercial Bovine Medicines Using a Combination of In Vitro Assays and Pharmacokinetic Data from the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxy Flunixin-d3: A Technical Guide to its Role as a Biomarker for Flunixin Exposure

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine to alleviate pain, inflammation, and fever in livestock. Monitoring its presence in animal products is crucial for regulatory compliance and consumer safety. The primary metabolite of flunixin, 5-hydroxy flunixin, has been identified as a key biomarker for assessing exposure to the parent drug, particularly in milk. This technical guide provides a comprehensive overview of the role of 5-hydroxy flunixin as a biomarker, with a special focus on the application of its deuterated form, 5-hydroxy flunixin-d3, as an internal standard for accurate quantification. This document will delve into the metabolic pathways, analytical methodologies, and quantitative data pertinent to researchers, scientists, and professionals in drug development and food safety.

The Metabolic Fate of Flunixin: The Rise of a Biomarker

Following administration, flunixin undergoes metabolic transformation in the animal body. The principal metabolic pathway involves hydroxylation to form 5-hydroxy flunixin. This biotransformation is primarily catalyzed by cytochrome P450 enzymes, specifically members of the CYP3A and CYP1A families in horses.

Caption: Metabolic Conversion of Flunixin to 5-Hydroxy Flunixin.

5-Hydroxy Flunixin as a Marker Residue

In certain matrices, particularly milk, 5-hydroxy flunixin is considered the marker residue for flunixin administration.[1][2][3][4] This is because the metabolite can be present at higher concentrations and for a more extended period than the parent drug.[5] Regulatory agencies, therefore, often set maximum residue limits (MRLs) for 5-hydroxy flunixin in milk to ensure food safety.

The Critical Role of this compound in Bioanalysis

Accurate quantification of 5-hydroxy flunixin is paramount for pharmacokinetic studies, residue analysis, and regulatory enforcement. Due to the complexity of biological matrices, an internal standard is essential to correct for variations in sample preparation and instrument response. This compound, a stable isotope-labeled version of the metabolite, serves as an ideal internal standard for mass spectrometry-based analytical methods. Its chemical and physical properties are nearly identical to the analyte of interest, but its increased mass allows it to be distinguished by the mass spectrometer.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of flunixin and 5-hydroxy flunixin from various studies.

Table 1: Pharmacokinetic Parameters of Flunixin and 5-Hydroxy Flunixin in Various Species

| Species | Route of Administration | Analyte | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (h) | Reference |

| Dairy Cattle | Intravenous | Flunixin | - | - | 3.42 | [6] |

| Dairy Cattle | Intramuscular | Flunixin | - | - | 4.48 | [6] |

| Dairy Cattle | Subcutaneous | Flunixin | - | - | 5.39 | [6] |

| Horses | Transdermal | Flunixin | 515.6 (369.7–714.0) | 8.67 (8.0–12.0) | 22.4 (18.3–42.5) | [7][8] |

| Horses | Transdermal | 5-Hydroxy Flunixin | - | - | - | [7][8] |

| Goats (Lactating) | Intravenous | Flunixin | - | - | 7.64 (5.61–9.47) | [9] |

| Goats (Lactating) | Subcutaneous | Flunixin | - | - | 7.64 (5.61–9.47) | [9] |

Table 2: Analytical Method Performance for the Quantification of 5-Hydroxy Flunixin

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| LC-MS/MS | Bovine Milk | 0.2 ppb | 1 ppb | 101 | [10] |

| LC-MS/MS | Bovine Milk | 0.3 ng/mL | 0.9 ng/mL | - | [5] |

| LC-MS/MS (Method 1) | Milk | 5 µg/kg | 15 µg/kg | 71.2 - 94.0 | [2][4] |

| LC-MS/MS (Method 2) | Milk | 3 µg/kg | 9 µg/kg | - | [2][4] |

| HPLC-UV | Bovine Plasma | 0.03 µg/mL | 0.05 µg/mL | 63 - 81 | [11] |

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of 5-Hydroxy Flunixin in Milk

The following is a generalized workflow for the extraction and purification of 5-hydroxy flunixin from milk samples prior to LC-MS/MS analysis. The use of this compound as an internal standard is integral to this process.

Caption: General Workflow for 5-Hydroxy Flunixin Analysis.

A detailed protocol for the determination of 5-hydroxy flunixin in raw bovine milk using LC-MS/MS has been described.[10] The key steps include:

-

Sample Acidification and Extraction: An aliquot of the milk sample is acidified, and then extracted with a mixture of acetone and ethyl acetate.

-

Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the extraction process.

-

Solid Phase Extraction (SPE) Purification: The organic extract is passed through a strong cation exchange SPE cartridge to remove interfering matrix components.

-

LC-MS/MS Analysis: The purified extract is then injected into a liquid chromatography system coupled with a tandem mass spectrometer. The chromatographic step separates 5-hydroxy flunixin and its deuterated internal standard from other components. The mass spectrometer detects and quantifies both the analyte and the internal standard based on their specific mass-to-charge ratios.

Method Validation

Analytical methods for regulatory purposes must be rigorously validated to ensure their accuracy, precision, and reliability. Key validation parameters include:

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among a series of individual measurements.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.

-

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

-

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

-

Ruggedness: The reproducibility of the method under a variety of normal test conditions.

-

Stability: The stability of the analyte in the matrix under specific storage and processing conditions.

Conclusion

5-Hydroxy flunixin serves as a reliable and crucial biomarker for monitoring flunixin exposure in veterinary species, especially in milk. The development and application of stable isotope-labeled internal standards, such as this compound, are indispensable for the accurate and precise quantification of this biomarker using modern analytical techniques like LC-MS/MS. A thorough understanding of the metabolic pathways, coupled with robust and validated analytical methods, is essential for ensuring food safety, facilitating drug development, and complying with regulatory standards in the global marketplace. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working in this critical area of veterinary and food science.

References

- 1. Pharmacokinetics and milk elimination of flunixin meglumine in dairy cattle following different routes of administration | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]

- 2. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. Plasma pharmacokinetics and milk residues of flunixin and 5-hydroxy flunixin following different routes of administration in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of transdermal flunixin meglumine and effects on biomarkers of inflammation in horses [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination and confirmation of 5-hydroxyflunixin in raw bovine milk using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Analytical Landscape: A Technical Guide to the Solubility and Stability of 5-Hydroxy Flunixin-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 5-Hydroxy Flunixin-d3, a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) flunixin. Given the limited direct quantitative data for the deuterated form, this document also incorporates qualitative information for 5-Hydroxy Flunixin and quantitative data for the parent compound, flunixin, as a surrogate, with appropriate caveats. This guide is intended to assist researchers in the effective handling and analysis of this important analytical standard.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of an analytical standard is paramount for accurate quantification and meaningful research.

-

Solubility dictates the choice of solvent for stock solution preparation, ensuring a homogenous solution for accurate dilutions and subsequent analyses. It is a critical parameter for a wide range of applications, from in vitro assays to the development of analytical methods.

Data Presentation: Solubility and Stability Profiles

The following tables summarize the available solubility and stability data for this compound and related compounds. It is crucial to note the general lack of specific quantitative data for this compound, necessitating the use of qualitative descriptors and data from related compounds as estimations.

Table 1: Solubility of this compound and Related Compounds in Organic Solvents

| Compound | Solvent | Solubility | Temperature | Source |

| This compound | Data Not Available | Data Not Available | Data Not Available | |

| 5-Hydroxy Flunixin | DMSO | Soluble | Not Specified | [1][2] |

| Methanol | Soluble | Not Specified | [1][2] | |

| Flunixin-d3 | DMSO | Soluble | Not Specified | [3] |

| Flunixin (meglumine) | Ethanol | ~0.25 mg/mL | Not Specified | [4] |

| DMSO | ~30 mg/mL | Not Specified | [4] | |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [4] |

Note: The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified. The quantitative data for Flunixin (meglumine) should be considered an approximation for this compound.

Table 2: Stability and Storage Recommendations

| Compound | Form | Storage Temperature | Duration | Source |

| This compound | Solid | 2-8°C | Not Specified | |

| 5-Hydroxy Flunixin | Solid | -20°C | ≥ 4 years | [1] |

| In Solvent | -80°C | 1 year | [2] | |

| Flunixin (meglumine) | Solid | -20°C | ≥ 4 years | [4] |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a compound like this compound. These methodologies are based on standard practices in the pharmaceutical and analytical chemistry fields.

Protocol for Determining Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest (e.g., methanol, acetonitrile, DMSO).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Protocol for Assessing Stability in Solution

This protocol outlines a general approach to evaluating the stability of this compound in an organic solvent over time and at different temperatures.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the desired organic solvent at a known concentration.

-

Aliquoting: Dispense aliquots of the stock solution into multiple vials to be stored under different conditions.

-

Storage Conditions: Store the vials at various temperatures, such as room temperature (20-25°C), refrigerated (2-8°C), and frozen (-20°C and -80°C). Protect the samples from light if the compound is known to be light-sensitive.

-

Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months), retrieve a set of vials from each storage condition.

-

Analysis: Analyze the concentration of this compound in each sample using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

-

Data Evaluation: Compare the concentration of the analyte at each time point to the initial concentration (time 0). A compound is often considered stable if the concentration remains within a certain percentage (e.g., ±10%) of the initial concentration.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Solution Stability Assessment.

Conclusion and Recommendations

The available data on the solubility and stability of this compound in organic solvents is currently limited to qualitative descriptions. For quantitative estimations, researchers may refer to the data for the parent compound, flunixin, while acknowledging the inherent limitations of this approach. It is recommended that researchers perform their own solubility and stability assessments using the protocols outlined in this guide to ensure the accuracy and reliability of their experimental results. The diagrams provided offer a clear visual representation of the necessary experimental workflows. As more data becomes available, this guide will be updated to provide the scientific community with the most current information.

References

Commercial Suppliers and Technical Data for 5-Hydroxy Flunixin-d3 Analytical Standard

For researchers, scientists, and drug development professionals requiring 5-Hydroxy Flunixin-d3 as an analytical standard, several reputable commercial suppliers are available. This deuterated analog of 5-Hydroxy Flunixin serves as an ideal internal standard for mass spectrometry-based quantification methods, providing a high degree of accuracy and precision in bioanalytical studies. This guide provides an in-depth overview of the commercial sources, available technical data, and relevant experimental considerations.

Commercial Availability

A number of specialized chemical suppliers offer this compound analytical standard, typically in neat form and with high purity. The compound is identified by the CAS number 1185088-54-3.[1][2] Key suppliers and their respective product details are summarized in the table below.

| Supplier | Product Name/Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich (MilliporeSigma) | This compound | 1185088-54-3 | C₁₄H₈D₃F₃N₂O₃ | 315.27 | Sold through Aldrich Partner AA BLOCKS, INC. |

| Pharmaffiliates | This compound | 1185088-54-3 | C₁₄H₈D₃F₃N₂O₃ | 315.26 | Labeled as a metabolite and impurity standard.[1] |

| LGC Standards | This compound (Major) / TRC-H942424 | 1185088-54-3 | C₁₄H₈D₃F₃N₂O₃ | 315.26 | Offered as a stable isotope labeled analytical standard.[2][3] |

| MedChemExpress | This compound (Major) | 1185088-54-3 | Not Specified | Not Specified | Provided as a reference standard.[4] |

| Analytical Standard Solutions (A2S) | 5-Hydroxy Flunixin D3 / H165 | 1185088-54-3 | C₁₄H₈D₃F₃N₂O₃ | 315.26 | Available as a powder.[5] |

| Exacta Labcenter spa | 5-Hydroxyflunixin-d3, Analytical standard, reference material | 75369-61-8 (unlabeled) | Not Specified | Not Specified | Note: CAS number listed is for the unlabeled compound.[6] |

Physicochemical Properties

The key physicochemical properties of this compound are presented below. This information is critical for the proper handling, storage, and application of the analytical standard.

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-2-((2-(methyl-d3)-3-(trifluoromethyl)phenyl)amino)nicotinic acid | |

| InChI Key | JSXNJGKWSWRIGA-FIBGUPNXSA-N | |

| Canonical SMILES | CC1=C(C=CC=C1C(F)(F)F)NC2=C(C=C(C=N2)O)C(=O)O | |

| Storage Temperature | 2-8°C |

Experimental Protocols

While specific synthesis and purification protocols for the deuterated standard are proprietary to the manufacturers, the analytical methods for the detection and quantification of its non-deuterated analog, 5-Hydroxy Flunixin, are well-documented in scientific literature. These methods are directly applicable to the deuterated standard, with adjustments for the mass difference in mass spectrometry.

A common analytical technique for the determination of Flunixin and its metabolite 5-Hydroxy Flunixin in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A generalized experimental protocol is outlined below.

Sample Preparation (e.g., for Milk Samples)

-

Extraction: To 1 mL of milk sample, add an internal standard solution (this compound). Add 5 mL of acetonitrile and vortex for 1 minute.

-

Centrifugation: Centrifuge the sample at 4,500 x g for 10 minutes at 4°C.[7]

-

Solid-Phase Extraction (SPE): Load the supernatant onto a C18 SPE cartridge pre-conditioned with methanol and water.

-

Washing: Wash the cartridge with water to remove polar interferences.

-

Elution: Elute the analytes with methanol or a mixture of methanol and an organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7] Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium acetate modifier) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 5-Hydroxy Flunixin and its deuterated internal standard are monitored.

-

Signaling Pathways and Logical Relationships

The procurement and application of an analytical standard follow a logical workflow to ensure the quality and reliability of experimental results. The following diagram illustrates this process.

Caption: Workflow for Procurement and Application of an Analytical Standard.

The metabolism of Flunixin to 5-Hydroxy Flunixin is a key consideration in pharmacokinetic and residue analysis studies. The following diagram depicts this metabolic pathway.

Caption: Metabolic Pathway of Flunixin to 5-Hydroxy Flunixin.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound See H942424 | LGC Standards [lgcstandards.com]

- 3. This compound (Major) | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5-Hydroxy Flunixin D3 [a-2-s.com]

- 6. 5-Hydroxyflunixin-d3 , Analytical standard, reference material - Exacta Labcenter spa [shop.exactalabcenter.it]

- 7. researchgate.net [researchgate.net]

Toxicological Profile of 5-Hydroxy Flunixin and its Deuterated Form: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for 5-Hydroxy Flunixin, the principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin. Due to a significant lack of publicly available information, a toxicological profile for the deuterated form of 5-Hydroxy Flunixin cannot be provided at this time. The primary focus of this document is to summarize the existing toxicological endpoints for the parent compound, Flunixin, as these are often used to infer the safety profile of its major metabolites in regulatory assessments. This guide also outlines the standard experimental protocols for key toxicological studies, based on internationally recognized OECD guidelines, to provide a framework for any future investigations into 5-Hydroxy Flunixin.

Introduction

Flunixin is a potent non-narcotic, non-steroidal analgesic with anti-inflammatory, anti-endotoxic, and anti-pyretic properties, widely used in veterinary medicine.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX), a key enzyme in the prostaglandin synthesis pathway.[1] Following administration, Flunixin is metabolized in the liver, with 5-Hydroxy Flunixin being identified as the major metabolite and a critical marker residue, particularly in bovine milk.[2][3] Understanding the toxicological profile of 5-Hydroxy Flunixin is therefore crucial for assessing the safety of Flunixin use in food-producing animals and for human risk assessment.

This guide synthesizes the available toxicological data for Flunixin to provide an inferred profile for 5-Hydroxy Flunixin and details the standard methodologies for the toxicological evaluation of such compounds.

Physicochemical Properties

| Compound | Chemical Formula | Molar Mass | Structure |

| 5-Hydroxy Flunixin | C₁₄H₁₁F₃N₂O₃ | 312.25 g/mol | [Insert Chemical Structure Image - Not possible in this format] |

| Flunixin | C₁₄H₁₁F₃N₂O₂ | 296.24 g/mol | [Insert Chemical Structure Image - Not possible in this format] |

Toxicokinetics (Metabolism and Excretion)

Flunixin is extensively metabolized, primarily in the liver by cytochrome P450 enzymes.[4] The hydroxylation of the aromatic ring results in the formation of 5-Hydroxy Flunixin, which is the predominant metabolite.[2] Studies in cattle have shown that 5-Hydroxy Flunixin is the main residue found in milk.[2] Excretion of Flunixin and its metabolites occurs primarily through urine.[3]

Toxicological Profile of Flunixin (as a surrogate for 5-Hydroxy Flunixin)

Due to the limited direct toxicological data on 5-Hydroxy Flunixin, the following sections summarize the toxicological findings for the parent compound, Flunixin. These studies provide the basis for the current safety assessments.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single dose of a substance.

Table 1: Acute Toxicity of Flunixin Meglumine [2]

| Species | Route of Administration | LD₅₀ (mg/kg bw) |

| Mouse | Oral | ≥ 170 |

| Intramuscular | 306 | |

| Intravenous | 111 | |

| Rat | Oral | ≥ 113 |

| Intramuscular | 180 | |

| Intravenous | ≥ 90 |

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of repeated exposure to a substance over a prolonged period.

Table 2: Summary of Repeated Dose Toxicity Studies on Flunixin [2]

| Species | Duration | Route | NOAEL (mg/kg bw/day) | Key Findings |

| Rat | 6 weeks | Oral | 2 | Reduced body weight gain, gastrointestinal tract changes at higher doses. |

| Monkey | 13 weeks | Oral | 5 | Decreased body weight gain and blood-streaked feces at higher doses. |

Genotoxicity

Genotoxicity assays are used to identify substances that can cause damage to genetic material. A study on Flunixin meglumine showed genotoxic effects in an in vitro micronucleus test on mice lymphocytes, but it did not show mutagenic activity in an in vivo micronucleus test under the same conditions.[5]

Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the potential of a substance to cause cancer. The U.S. Food and Drug Administration (FDA) has established a final acceptable daily intake (ADI) for carcinogenicity for 5-hydroxy flunixin at 0.72 μg/kg body weight per day for human exposure.[3]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of 5-Hydroxy Flunixin are not available. Studies on the parent compound, Flunixin, would be necessary to infer potential risks.

Toxicological Profile of Deuterated 5-Hydroxy Flunixin

There is currently no publicly available information on the toxicological profile of the deuterated form of 5-Hydroxy Flunixin. Deuteration can potentially alter the metabolic profile and pharmacokinetics of a compound, which may, in turn, affect its toxicity.[6] However, without specific studies, any potential differences in toxicity between the deuterated and non-deuterated forms remain unknown.

Experimental Protocols

The following sections provide an overview of the standard methodologies for key toxicological experiments, based on OECD guidelines. These protocols serve as a reference for the design and conduct of future studies on 5-Hydroxy Flunixin and its deuterated form.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

Acute Oral Toxicity (OECD 423) Workflow.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period.

90-Day Repeated Dose Toxicity Study Workflow.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This test is used to detect gene mutations induced by a chemical.

References

- 1. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. actaveterinaria.rs [actaveterinaria.rs]

- 6. hyphadiscovery.com [hyphadiscovery.com]

Methodological & Application

Application Note: High-Throughput Analysis of 5-Hydroxy Flunixin in Biological Matrices using 5-Hydroxy Flunixin-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Hydroxy Flunixin in biological matrices. The use of a stable isotope-labeled internal standard, 5-Hydroxy Flunixin-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and food safety monitoring.

Introduction

Flunixin, a non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine.[1][2] Its major metabolite, 5-Hydroxy Flunixin, is a key analyte for monitoring drug disposition and ensuring food safety.[1][2][3] Accurate quantification of 5-Hydroxy Flunixin is crucial for regulatory compliance and understanding the pharmacology of Flunixin.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[4] This is because the internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to more reliable and reproducible results.[5] This application note provides a detailed protocol for the extraction and analysis of 5-Hydroxy Flunixin from biological samples using this compound as the internal standard.

Experimental Workflow

Figure 1: General experimental workflow for the LC-MS/MS analysis of 5-Hydroxy Flunixin.

Experimental Protocols

Materials and Reagents

-

5-Hydroxy Flunixin analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Biological matrix (e.g., plasma, milk)

-

Microcentrifuge tubes

-

Syringe filters (0.2 µm)

Sample Preparation (Protein Precipitation)

-

Thaw biological samples and internal standard working solutions at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| SRM Transitions | Monitor specific precursor-to-product ion transitions for 5-Hydroxy Flunixin and this compound. |

Note: Specific SRM transitions should be optimized for the instrument being used.

Data Analysis

-

Integrate the peak areas for 5-Hydroxy Flunixin and this compound.

-

Calculate the peak area ratio (5-Hydroxy Flunixin peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for the analysis of 5-Hydroxy Flunixin.

Table 1: Method Validation Parameters for 5-Hydroxy Flunixin in Milk

| Parameter | Result |

| Linearity (r²) | >0.99 |

| Accuracy (%) | 84.6%–115%[2] |

| Precision (CV%) | 0.7%–9.3%[2] |

| Recovery (%) | 71.2%–94.0%[6] |

| Limit of Detection (LOD) | 2–10 µg/kg[2] |

| Limit of Quantification (LOQ) | 6–33 µg/kg[2] |

Table 2: Inter-laboratory Validation of 5-Hydroxy Flunixin Analysis

| Fortification Level (µg/kg) | Inter-lab Recovery (%) | Inter-lab CV (%) |

| 10 | 71.2 - 94.0 | 14 - 20 |

| 50 | 74.5 - 94.0 | 8.9 - 22 |

Data adapted from a study on Flunixin and 5-Hydroxy Flunixin in milk.[1][6]

Metabolic Pathway of Flunixin

Flunixin is metabolized in the liver primarily to 5-Hydroxy Flunixin. This metabolic process is mainly catalyzed by cytochrome P450 enzymes.[7][8][9]

Figure 2: Metabolic pathway of Flunixin to 5-Hydroxy Flunixin.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of 5-Hydroxy Flunixin in biological matrices. The protocol is straightforward and offers excellent accuracy and precision, making it a valuable tool for researchers in various scientific fields. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring data integrity.

References

- 1. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. texilajournal.com [texilajournal.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]

- 7. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro subcellular characterization of flunixin liver metabolism in heifers, steers, and cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Flunixin in Bovine Milk Using 5-Hydroxy Flunixin-d3 as an Internal Standard

Introduction

Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine to alleviate inflammation, pain, and fever in cattle.[1][2] Its use in lactating dairy cows raises concerns about the potential for residues in milk, posing a risk to human consumers. Regulatory agencies worldwide have established maximum residue limits (MRLs) for flunixin and its metabolites in milk.[1][3] The primary metabolite of flunixin found in bovine milk is 5-hydroxy flunixin, which serves as a key marker for monitoring flunixin residues.[1][4][5]

Accurate and robust analytical methods are crucial for ensuring that flunixin residue levels in milk do not exceed these established MRLs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of veterinary drug residues due to its high sensitivity, selectivity, and specificity.[4][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

This application note details a comprehensive LC-MS/MS method for the quantitative analysis of flunixin and its primary metabolite, 5-hydroxy flunixin, in bovine milk. The method employs 5-Hydroxy Flunixin-d3 as an internal standard to ensure the highest level of accuracy and precision.

Principle

This method involves the extraction of flunixin and 5-hydroxy flunixin from bovine milk using a protein precipitation and liquid-liquid extraction procedure. The deuterated internal standard, this compound, is added at the beginning of the sample preparation process to correct for any analyte losses during extraction and analysis. The extracts are then analyzed by LC-MS/MS in positive ion mode using multiple reaction monitoring (MRM) for selective and sensitive quantification.

Materials and Reagents

-

Standards: Flunixin, 5-Hydroxy Flunixin, and this compound analytical standards.

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Ethyl acetate (ACS grade).

-

Reagents: Ammonium formate, Sodium acetate.

-

Sample Preparation: Centrifuge tubes (15 mL and 50 mL), micropipettes, analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve flunixin, 5-hydroxy flunixin, and this compound in methanol to obtain individual primary stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of flunixin and 5-hydroxy flunixin by serial dilution of the primary stock solutions with methanol:water (1:1, v/v).

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to obtain a working solution of 1 µg/mL.

Sample Preparation

-

Pipette 5 mL of bovine milk into a 50 mL polypropylene centrifuge tube.

-

Add 50 µL of the 1 µg/mL this compound internal standard working solution to each sample, blank, and calibration standard.

-

Vortex for 30 seconds.

-

Add 10 mL of acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 15 mL centrifuge tube.

-

Add 5 mL of ethyl acetate to the supernatant.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of methanol:water (1:1, v/v).

-

Vortex for 30 seconds.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters should be optimized for the specific instrument used. The following are representative conditions.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start at 10% B, ramp to 90% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 2: MRM Transitions for Flunixin, 5-Hydroxy Flunixin, and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Flunixin | 297.1 | 279.1 | 251.1 | 15 |

| 5-Hydroxy Flunixin | 313.1 | 295.1 | 267.1 | 18 |

| This compound | 316.1 | 298.1 | 270.1 | 18 |

Data Analysis and Quantification

The concentration of flunixin and 5-hydroxy flunixin in the milk samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve.

Method Performance Characteristics

The following table summarizes the expected performance characteristics of this method, based on typical validation results for similar assays.[1][6][7]

Table 3: Summary of Expected Method Performance

| Parameter | Expected Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | Flunixin: ~1 ng/mL; 5-Hydroxy Flunixin: ~1 ng/mL |

| Limit of Quantitation (LOQ) | Flunixin: ~2 ng/mL; 5-Hydroxy Flunixin: ~2 ng/mL |

| Accuracy (Recovery) | 85 - 115% |

| Precision (RSD%) | < 15% |

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and accurate means for the quantitative analysis of flunixin and its primary metabolite, 5-hydroxy flunixin, in bovine milk. The incorporation of this compound as an internal standard is a critical component of the methodology, ensuring reliable quantification by correcting for matrix effects and procedural losses. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in food safety and veterinary drug residue analysis.

References

- 1. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]

- 4. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flunixin residues in milk following transdermal administration [dellait.com]

- 6. Determination and confirmation of 5-hydroxyflunixin in raw bovine milk using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Food Science of Animal Resources [kosfaj.org]

Application Note and Protocol for the Quantification of 5-Hydroxy Flunixin-d3 in Plasma

This document provides a detailed protocol for the sample preparation and analysis of 5-Hydroxy Flunixin-d3 in plasma, intended for researchers, scientists, and professionals in drug development. The outlined method is based on protein precipitation, a common and effective technique for analyte extraction from complex biological matrices, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Flunixin, a non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine. Its major metabolite, 5-Hydroxy Flunixin, serves as a key marker for monitoring flunixin residues. The use of a deuterated internal standard, this compound, is crucial for accurate quantification by LC-MS/MS as it compensates for matrix effects and variations during sample processing. This protocol details a robust protein precipitation method for the extraction of 5-Hydroxy Flunixin and its deuterated internal standard from plasma samples.

Data Presentation

The following table summarizes the quantitative data from a validation study of a similar analytical method for flunixin and 5-hydroxy flunixin in bovine plasma.[1] This data provides an indication of the expected performance of the described protocol.

| Parameter | Flunixin | 5-Hydroxy Flunixin |

| Limit of Detection (LOD) | 0.03 µg/mL | 0.03 µg/mL |

| Limit of Quantitation (LOQ) | 0.06 µg/mL | 0.05 µg/mL |

| Overall Recovery | 63-85% | 63-81% |

| Accuracy (CV, %) | < 12% | < 12% |

Experimental Protocol

This protocol describes the sample preparation of plasma for the analysis of this compound using a protein precipitation method with acetonitrile.

3.1. Materials and Reagents

-

Blank plasma (heparinized)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (AR grade)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

3.2. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of methanol and water (50:50, v/v) to desired concentrations for creating a calibration curve.

3.3. Sample Preparation Procedure

-

Sample Spiking: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample. Spike with an appropriate volume of the this compound internal standard working solution.

-

Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 95:5, v/v).

-

Final Centrifugation: Vortex the reconstituted sample and centrifuge at 10,000 x g for 5 minutes to remove any remaining particulate matter.

-

Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Visualization of Experimental Workflow and Analytical Process

The following diagrams illustrate the experimental workflow for sample preparation and the overall analytical process.

Caption: Sample preparation workflow for this compound in plasma.

Caption: Logical flow of the complete analytical process.

References

Application Note: Validated LC-MS/MS Method for the Quantification of 5-Hydroxy Flunixin in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin, a nonsteroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine. Its metabolite, 5-hydroxy flunixin, is a key marker for monitoring flunixin residues in animal-derived food products to ensure food safety.[1][2] This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of 5-hydroxy flunixin in biological matrices, particularly milk. The described method is sensitive, selective, and suitable for regulatory monitoring and pharmacokinetic studies.

Experimental Protocols

This section outlines two distinct, validated methods for the determination of 5-hydroxy flunixin.

Method 1: QuEChERS-Based Extraction

This method is noted for its environmental friendliness due to lower reagent consumption and is based on a multi-residue analysis approach.[1][2]

Sample Preparation:

-

Weigh 2 g of the milk sample into a 50 mL centrifuge tube.

-

Add 100 µL of EDTA solution and shake for 3 minutes.[3]

-

Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.[1][3]

-

Shake the mixture for 15 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.[1][3]

-

Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.[1][3]

-

Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.[1][3]

-

Transfer the supernatant to a new 15 mL centrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1][3]

-

Reconstitute the residue in 1 mL of methanol, sonicate for 5 minutes, and mix vigorously for 1 minute.[1][3]

-

Centrifuge at 16,000 x g for 10 minutes at 4°C and filter the supernatant through a 0.2-µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.[1][3]

LC-MS/MS Conditions:

-

Column: Waters X select HSS C18, 150 mm x 2.1 mm, 3.5 µm.[1][3]

-

Gradient Elution:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[4]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow (Method 1)

Caption: Workflow for 5-Hydroxy Flunixin Analysis using Method 1.

Method 2: Solvent Precipitation and Solid-Phase Extraction (SPE)

This method utilizes a combination of solvent precipitation and solid-phase extraction for sample clean-up.[5][6]

Sample Preparation:

-

Acidify the whole milk sample.

-

Perform an initial solvent precipitation/extraction with an acetone/ethyl acetate mixture.[5][6]

-

The organic extract is then purified by solid-phase extraction (SPE) using a strong cation exchange cartridge (sulfonic acid).[5][6]

-

Elute the analyte from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Similar LC and MS conditions as Method 1 can be adapted, with potential optimization of the gradient profile based on the sample matrix.

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from the validation of the described methods for 5-hydroxy flunixin in milk.

Table 1: Method Performance and Linearity

| Parameter | Method 1 | Method 2 |

| Linearity (r²) | >0.99 | >0.99 |

| Recovery (%) | 94.0 - 108 | 84.6 - 101 |

| Precision (CV, %) | 3.1 - 9.3 | 0.7 - 8.4 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Method 1 (µg/kg) | Method 2 (µg/kg) |

| LOD | 5 | 3 |

| LOQ | 15 | 9 |

Table 3: Matrix Effects

| Analyte | Method 1 (%) | Method 2 (%) |

| 5-Hydroxy Flunixin | -24.2 | 65.9 |

A negative value indicates ion suppression, while a positive value indicates ion enhancement. Method 1 demonstrated a medium matrix effect, while Method 2 showed a strong matrix effect for 5-hydroxy flunixin.[3]

Discussion

Both presented methods are suitable for the quantification of 5-hydroxy flunixin in milk, with performance criteria meeting Codex guidelines.[1] Method 1 offers the advantage of a simpler sample preparation and less significant matrix effects, making it potentially more robust for high-throughput analysis and adaptable to other matrices like beef, chicken, and eggs.[1][2] The choice of method may depend on the specific laboratory instrumentation, desired sample throughput, and the complexity of the sample matrix. The validation data demonstrates that both methods are accurate, precise, and sensitive enough for the detection of 5-hydroxy flunixin at levels relevant to regulatory limits.[1][3]

Conclusion

This application note provides detailed protocols and validation data for two robust LC-MS/MS methods for the quantification of 5-hydroxy flunixin. These methods are essential tools for ensuring food safety, conducting pharmacokinetic studies, and supporting drug development programs in the veterinary field. The provided data and workflows can be directly implemented by researchers and scientists in their laboratories.

References

- 1. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]

- 4. Medication control of flunixin in racing horses: Possible detection times using Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination and confirmation of 5-hydroxyflunixin in raw bovine milk using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note and Protocol: Solid-Phase Extraction of 5-Hydroxy Flunixin from Tissue

For Researchers, Scientists, and Drug Development Professionals